molecular formula C8H14N4O2 B158985 Mebicar CAS No. 10095-06-4

Mebicar

Cat. No. B158985
CAS RN: 10095-06-4
M. Wt: 198.22 g/mol
InChI Key: XIUUSFJTJXFNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mebicar is an anxiolytic medication . It is also known as tetramethylglycoluril . It belongs to the class of organic compounds known as imidazolidinones .


Synthesis Analysis

Mebicar can be prepared by condensation of N,N-dimethylurea with glyoxal .


Molecular Structure Analysis

The structure of the Mebicar molecule has been studied by gas-phase electron-diffractometry using quantum chemical calculations. An eclipsed conformation along the C-C bond (torsion angle ϕ (H-C-C-H) = 10°) and flattened semi-chair conformations of cyclic fragments have been found .


Chemical Reactions Analysis

Mono-, di-, and tetramethylglycolurils were synthesized, isolated, and purified .


Physical And Chemical Properties Analysis

Mebicar has a molecular formula of C8-H14-N4-O2, a molecular weight of 198.225 . It is stable if stored as directed .

Scientific Research Applications

1. Versatility in Various Medical Fields

Mebicar, a tranquilizer belonging to the class of bicyclic bisureas, has demonstrated versatility in a range of medical fields. Over 20 years of experimental studies and clinical experience since 1979 have established its effectiveness in psychiatry, cardiology, anesthesiology, neuropathology, gynecology, gerontology, dentistry, sports medicine, and more. This wide therapeutic range is a notable aspect of mebicar, raising questions about the fundamental mechanisms of its diverse therapeutic activities (Zimakova et al., 1995).

2. Influence on Cerebral Blood Circulation

A 2022 study investigated mebicar's influence on cerebral blood circulation in patients with hypertension and ischemic heart disease, using transcranial dopplerography. This research contributes to understanding mebicar's role as an adaptogen, particularly under conditions of meteorological and geomagnetic activity (Zaslavskaya, 2022).

3. Effect on Epileptic Activity

Mebicar's impact on epileptic activity has been studied in experimental models of epilepsy. Research suggests that mebicar can induce dose-dependent suppression of epileptic activity, highlighting its potential in treating epilepsy (Rekhtman et al., 2004).

4. Cardiovascular System Effects

Experimental studies have demonstrated mebicar's effects on the cardiovascular system, revealing its capacity to increase myocardial contractility and exert a vasodilating effect. These properties suggest its potential utility in cardiovascular treatments (Kamburg, 1990).

5. Stress-Protective and Vegetotropic Action

Mebicar has been observed to exhibit stress-protective effects in various stress models, including emotional stress in cats and ulcer injury in rats. This demonstrates its potential in managing stress-related conditions (Val'dman et al., 1981).

6. Treatment of Angina Pectoris

A study on the effectiveness of mebicar in treating angina pectoris revealed its potential antianginal action. This research is crucial for understanding mebicar's role in managing coronary heart disease (Shcherbatenko et al., 1986).

7. Nootropic Effects

Mebicar has been shown to have nootropic effects, particularly in patients with psychiatric disorders. This suggests its potential application in improving mental functioning and treating cognitive deficits (Zimakova et al., 1986).

Safety And Hazards

Mebicar is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Mebicar is used in Latvia and Russia, as a pharmaceutical drug to treat anxiety and to prevent or reduce anxiety, unrest, fear, internal emotional tension and irritability, reduce neuroses and neurotic disorders, heartburns of non-coronary heart disease origin . As of 2021, Mebicar has not been evaluated outside of Latvia and Russia .

properties

IUPAC Name

1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUUSFJTJXFNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(N(C1=O)C)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143588
Record name Mebikar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mebicar

CAS RN

10095-06-4
Record name Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10095-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebikar
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebicar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13522
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mebikar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione,tetrahydro-1,3,4,6-tetramethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMGICOLURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FE6NPG89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebicar
Reactant of Route 2
Reactant of Route 2
Mebicar
Reactant of Route 3
Reactant of Route 3
Mebicar
Reactant of Route 4
Reactant of Route 4
Mebicar
Reactant of Route 5
Mebicar
Reactant of Route 6
Mebicar

Citations

For This Compound
416
Citations
AV Val'dman, IV Zaikonnikova, MM Kozlovskaya… - Bulletin of Experimental …, 1980 - Springer
… mebicar (compared with diazepam) are summarized in Table i. In doses of 120-150 mg/kg (intraperitoneally) mebicar … chamber increased after administration of mebicar (120-150 mg/kg…
Number of citations: 25 link.springer.com
EV Ivanov, DV Batov - Journal of Molecular Liquids, 2022 - Elsevier
The molar enthalpies of dissolution of N-tetramethylglycoluril, a known psychotropically active pharmaceutical mebicar (Meb) (solute x), in aqueous solutions of d-monosaccharide …
Number of citations: 0 www.sciencedirect.com
EV Ivanov, EY Lebedeva - Journal of Molecular Liquids, 2021 - Elsevier
… mebicar and … – mebicar pairwise interaction coefficients over the whole temperature range being chosen. The calorimetrically derived effects of urea dissolution in the aqueous mebicar …
Number of citations: 7 www.sciencedirect.com
EG Atavin, AV Golubinskii, AN Kravchenko… - Journal of Structural …, 2005 - Springer
The structure of the mebicar molecule has been studied by gas-phase electron-diffractometry using quantum chemical calculations. An eclipsed conformation along the CC bond (…
Number of citations: 21 link.springer.com
LS Seredyuk - Polish Journal of Applied Sciences, 2020 - pjas.ansl.edu.pl
… indices by using an anxiolytic drug, mebicar. Observations were performed on patients with … with AF anxiolytics of the benzodiazepine series (mebicar) has caused astopping in anxiety–…
Number of citations: 2 pjas.ansl.edu.pl
CY Kim, YG Kim, SJ Sin, H Koo, K Cheon… - …, 2018 - karger.com
… However, mebicar or ginsenoside Rg1 prevented elevation of … mebicar or ginsenoside Rg1 may have little preventive effect on neurobehavioral disruption by IUS exposure, but mebicar …
Number of citations: 5 karger.com
IS Ryzhkina, YV Kiseleva, OA Mishina… - Mendeleev …, 2013 - infona.pl
Correlations between the self-organization, physicochemical properties and biological activity of Mebicar in dilute aqueous solutions … Correlations between the self-organization …
Number of citations: 52 www.infona.pl
IE Zimakova, AM Karpov, TS Tagirova… - Kazan medical …, 1995 - kazanmedjournal.ru
The drug mebicar, which gave rise to a new class of chemicals with psychotropic activity-derivatives of bicyclic bisureas, has been experimentally studied for more than 20 years, and …
Number of citations: 2 kazanmedjournal.ru
AM Karpov, IY Zimakova… - Neurology …, 1994 - journals.eco-vector.com
In the course of studying 120 patient-invalids of the second group because of schisophrenia and organic diseases of brain data were obtained, evidencing the priority of mebicar …
Number of citations: 2 journals.eco-vector.com
AO Radchenko, SAS Belal… - … университета имени ВН …, 2016 - cyberleninka.ru
… minutes after oral admission of 500 mg of mebicar were evaluated. The data were processed by … of 500 mg of mebicar were noted by us. Accordingly, the effectiveness of mebicar as an …
Number of citations: 8 cyberleninka.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.